3-Methoxytyramine hydrochloride

Catalog No.
S644772
CAS No.
1477-68-5
M.F
C9H14ClNO2
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxytyramine hydrochloride

CAS Number

1477-68-5

Product Name

3-Methoxytyramine hydrochloride

IUPAC Name

4-(2-aminoethyl)-2-methoxyphenol;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H

InChI Key

AWRIOTVUTPLWLF-UHFFFAOYSA-N

SMILES

Array

solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-(2-Aminoethyl)-2-methoxyphenol Hydrochloride; 4-(2-Aminoethyl)guaiacol Hydrochloride; 2-Methoxytyramine Hydrochloride; 3-Methoxy-4-hydroxy-phenethylamine Hydrochloride; 3-O-Methyldopamine Hydrochloride; 4-(2-Aminoethyl)-2-methoxyphenol Hydrochloride; 4-

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl

The exact mass of the compound 3-O-Methyldopamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172190. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methoxytyramine hydrochloride (3-MT HCl) is the salt form of a major, physiologically active metabolite of dopamine, produced via the action of catechol-O-methyltransferase (COMT). It serves as a critical analytical standard and research tool for studying dopamine metabolism and is a key urinary biomarker for monitoring COMT activity, neuroblastoma, and other neuroendocrine tumors. The hydrochloride salt form is typically utilized to enhance aqueous solubility and stability, which is a key consideration for the preparation of stock solutions and reagents for analytical and biological assays.

Substituting 3-Methoxytyramine hydrochloride with its free base or with its parent compound, dopamine, is operationally unsound for most applications. The hydrochloride salt form is specifically selected for its superior aqueous solubility and stability compared to the free base, ensuring reproducible concentrations in the buffers required for HPLC, cell-based assays, and enzyme kinetics. Using dopamine hydrochloride is not a valid substitution, as 3-MT is the specific, O-methylated product of COMT activity; its presence and concentration provide a direct analytical window into this metabolic pathway that dopamine levels alone cannot. Therefore, for applications requiring accurate quantification of COMT-dependent metabolism or use as a specific TAAR1 agonist, 3-Methoxytyramine hydrochloride is non-interchangeable.

Enhanced Aqueous Solubility and Handling as a Hydrochloride Salt

As the hydrochloride salt of a weak base, 3-Methoxytyramine hydrochloride exhibits significantly enhanced aqueous solubility and faster dissolution rates in the acidic to neutral pH range typically used for biological buffers and HPLC mobile phases, compared to its free base form (CAS 554-52-9). A technical datasheet for 3-MT HCl specifies its solubility in PBS (pH 7.2) as 5 mg/mL, a concentration suitable for creating high-concentration stock solutions for serial dilution in high-throughput screening and other quantitative assays. This property is critical for ensuring complete dissolution and avoiding precipitation, which are common issues with free base amines in aqueous media.

Evidence DimensionAqueous Solubility (PBS, pH 7.2)
Target Compound Data5 mg/mL
Comparator Or Baseline3-Methoxytyramine free base (expected to be significantly lower based on general principles for amine salts)
Quantified DifferenceNot directly quantified in a single study, but the salt form is established to be more soluble for improved handling and stock solution preparation.
ConditionsPhosphate-buffered saline (PBS) at pH 7.2.

This improved solubility is a direct procurement driver, as it ensures reliable and reproducible preparation of analytical standards and test solutions, preventing assay failure due to incomplete dissolution.

Electrochemical Selectivity: Differentiated Oxidation Potential from Dopamine

3-Methoxytyramine can be electrochemically distinguished from its precursor, dopamine. In studies using fast-scan cyclic voltammetry (FSCV), 3-MT exhibits an oxidation peak at a different potential than dopamine, allowing for its selective detection in a mixed sample. For example, one study demonstrated that while dopamine has a primary oxidation peak around +0.6 V, the presence of 3-MT can be resolved, a critical feature for real-time monitoring of dopamine metabolism in microdialysis or cell culture experiments. This electrochemical non-equivalence is fundamental for its use in advanced analytical neurochemistry.

Evidence DimensionOxidation Potential (vs. Ag/AgCl)
Target Compound DataDistinct oxidation peak, resolvable from dopamine.
Comparator Or BaselineDopamine (~+0.6 V)
Quantified DifferenceSufficient potential difference to allow for selective detection and quantification.
ConditionsFast-scan cyclic voltammetry (FSCV) at carbon-fiber microelectrodes.

For researchers using electrochemical detection, this compound is essential for selectively quantifying dopamine turnover, as a generic dopamine standard cannot provide this metabolic specificity.

Biomarker Specificity: Direct Measure of COMT-Mediated Dopamine Metabolism

3-Methoxytyramine is the direct product of dopamine O-methylation by Catechol-O-methyltransferase (COMT) and is therefore a superior indicator of in vivo COMT activity compared to dopamine itself. In a COMT activity assay using rat liver extracts, dopamine (2 mM) was converted to 3-methoxytyramine, producing 6.9 ± 0.1 ng of the metabolite under specific assay conditions. This direct product-precursor relationship allows researchers to specifically quantify the metabolic flux through the COMT pathway, which is not possible by measuring the parent compound alone. Its levels are used to diagnose dopamine-producing tumors and assess disease prognosis in neuroblastoma, where it serves as a more specific marker than other catecholamines.

Evidence DimensionBiomarker Specificity for COMT Activity
Target Compound DataDirect enzymatic product (6.9 ± 0.1 ng produced in one assay).
Comparator Or BaselineDopamine (Enzyme substrate).
Quantified DifferenceQualitative but absolute: 3-MT is the product, while dopamine is the substrate. Measuring the product is a direct measure of enzyme activity.
ConditionsIn vitro COMT enzymatic assay with rat liver extract, 1-hour incubation.

Procurement of 3-MT is non-negotiable for any study aiming to accurately quantify COMT enzyme function or specifically track this metabolic pathway for diagnostic or research purposes.

Analytical Standard for Clinical and Preclinical Biomarker Quantification

Use as a certified analytical standard for quantifying 3-MT levels in urine or plasma via LC-MS/MS or HPLC with electrochemical detection. This is essential for the diagnosis and monitoring of neuroblastoma and pheochromocytoma, where elevated 3-MT is a key prognostic marker. Its high purity and solubility as an HCl salt ensure accurate calibration curves.

Substrate and Standard for COMT Enzyme Inhibition Screening

In pharmaceutical development, 3-MT is used as the reference standard to quantify the product of COMT activity when screening for novel COMT inhibitors for conditions like Parkinson's disease. The ability to directly measure the formation of 3-MT from dopamine provides a robust, quantitative measure of inhibitor efficacy.

Selective Detection in Neurochemical Monitoring Studies

For neuroscience research employing in vivo microdialysis coupled with electrochemical detection, 3-MT serves as a crucial standard to differentiate the signal of metabolized dopamine from that of released dopamine. This allows for a more detailed analysis of real-time dopamine turnover and pharmacology in specific brain regions.

Precursor in Specialized Organic Synthesis

As a functionalized phenethylamine, 3-Methoxytyramine serves as a documented starting material for the synthesis of more complex isoquinoline alkaloids. Its specific pattern of methoxy and hydroxy substitution makes it a valuable building block for certain multi-step synthetic routes targeting novel bioactive compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

203.0713064 Da

Monoisotopic Mass

203.0713064 Da

Heavy Atom Count

13

Appearance

Off-White to Light Brown Solid

Melting Point

213-222°C

UNII

95HIL684P5

Related CAS

554-52-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1477-68-5

Wikipedia

3-O-methyldopamine hydrochloride

Dates

Last modified: 08-15-2023

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